N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-IODOBENZAMIDE
Description
N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-IODOBENZAMIDE is a synthetic organic compound that belongs to the class of benzamides
Properties
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16IN3O/c1-3-18-9-12(10(2)17-18)8-16-14(19)11-5-4-6-13(15)7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPMMGGNLJBCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-IODOBENZAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Iodination of Benzamide: The iodination of benzamide can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Coupling Reaction: The final step involves the coupling of the iodinated benzamide with the pyrazole derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of N1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-IODOBENZAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-IODOBENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodinated benzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the benzamide moiety.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents like sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Coupling agents like DCC or EDC in the presence of bases such as triethylamine are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-IODOBENZAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of biological processes and as a probe to investigate the function of specific proteins or enzymes.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-IODOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-IODOBENZAMIDE can be compared with other similar compounds, such as:
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-CHLOROBENZAMIDE: This compound has a chlorine atom instead of iodine, which can affect its reactivity and biological activity.
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-BROMOBENZAMIDE: The presence of a bromine atom can also influence the compound’s properties and applications.
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-FLUOROBENZAMIDE: The fluorinated derivative may have different chemical and biological characteristics compared to the iodinated compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
